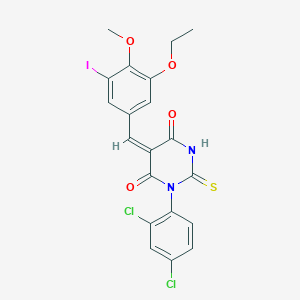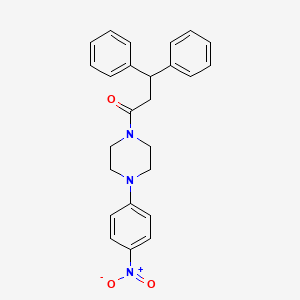![molecular formula C15H23NO2S3 B4922922 N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide, also known as CMETB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMETB belongs to the family of sulfonamide compounds, which have been widely studied for their pharmacological activities.
作用机制
The exact mechanism of action of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide is not fully understood. However, it has been suggested that N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide may inhibit the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and carbonic anhydrase IX. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base regulation and ion transport. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of the enzyme aromatase, which is involved in the synthesis of estrogen.
实验室实验的优点和局限性
One advantage of using N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide on specific cellular processes. However, one limitation of using N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments or in vivo studies.
未来方向
There are several future directions for research on N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide. One area of interest is the development of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide analogs with improved efficacy and reduced toxicity. Another area of research is the study of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide and its potential therapeutic applications in various diseases and conditions.
合成方法
The synthesis of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The first step is the reaction between 2-chloroethyl cyclohexyl sulfide and sodium ethoxide, which leads to the formation of 2-(cyclohexylthio)ethyl ethyl ether. The second step involves the reaction of this intermediate product with 4-methylthiobenzenesulfonyl chloride in the presence of triethylamine, resulting in the formation of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide.
科学研究应用
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has also been studied for its anti-inflammatory properties, as it has been found to reduce the production of pro-inflammatory cytokines in vitro.
属性
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S3/c1-19-13-7-9-15(10-8-13)21(17,18)16-11-12-20-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNALSEPUNQLGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-4-(methylsulfanyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)
![methyl 5-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B4922860.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)
![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4922881.png)

![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)


![N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4922927.png)
![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)